2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid

Descripción general

Descripción

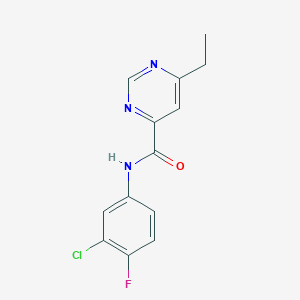

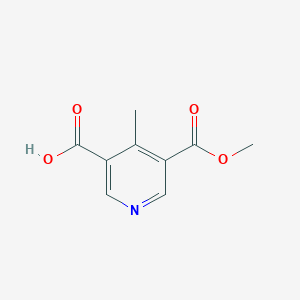

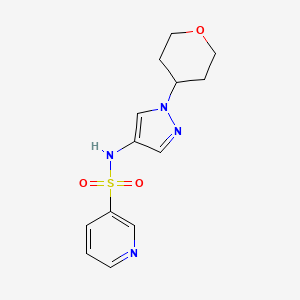

The compound “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. It also has a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzyl group (C6H5CH2-) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid” are not specified in the sources I found .Aplicaciones Científicas De Investigación

Protective Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol has been identified as a novel protecting group for carboxylic acids, showcasing the versatility of methoxybenzyl derivatives in synthetic chemistry. These esters, when obtained through coupling with corresponding acids, can be hydrolyzed efficiently, demonstrating compatibility with various functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim, & Kyu, 1990).

Metal Ion Interactions

Studies on Cu(II) complexes of methoxybenzoic acids have shed light on the interactions between metal ions and organic molecules, contributing to our understanding of coordination chemistry and potential applications in catalysis and material science. These complexes, characterized by spectroscopic methods, involve dimeric arrangements and undergo thermal decomposition, revealing insights into the mechanisms of metal-organic interactions (Erre, Micera, & Cariati, 1987).

Organic Synthesis Applications

The lithiation of benzylic tetrazoles, followed by treatment with electrophiles, has been explored for the functionalization of tetrazoles. This method provides a pathway for the synthesis of functionalized tetrazoles, demonstrating the utility of methoxybenzyl derivatives in creating complex organic molecules (Satoh & Marcopulos, 1995).

Crystallography and Molecular Structure

Research into the molecular structure of methoxybenzoic acids, such as 2,4-dimethoxybenzoic acid, has contributed to our understanding of intramolecular hydrogen bonding and molecular packing arrangements. These studies are crucial for the design of new materials and drugs, highlighting the importance of methoxybenzyl derivatives in structural chemistry (Barich, Zell, Powell, & Munson, 2004).

Kinetic Resolution in Asymmetric Synthesis

The kinetic resolution of racemic secondary benzylic alcohols using free carboxylic acids with 4-methoxybenzoic anhydride illustrates the role of methoxybenzyl derivatives in the production of optically active carboxylic esters. This protocol, utilizing chiral catalysts, showcases the application of methoxybenzyl derivatives in achieving high selectivities and yields in asymmetric synthesis (Shiina & Nakata, 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILWHMFYKTWDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)

![Oxan-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2746407.png)

![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)

![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)

![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)